molecular formula C23H22N4O3S2 B278184 N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea

N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea

Cat. No. B278184
M. Wt: 466.6 g/mol
InChI Key: PWOSASCVIPEBAO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea, also known as FTTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. In neurology, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In cardiovascular disease, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and atherosclerosis.
Biochemical and Physiological Effects
N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to have a number of biochemical and physiological effects, depending on the specific application. In cancer research, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In neurology, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. In cardiovascular disease, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to have anti-inflammatory and anti-atherosclerotic effects, which can reduce the risk of heart disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to study the compound's effects in vitro and in vivo. However, one limitation of using N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for research on N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea. One direction is to further study its potential therapeutic applications in cancer research, neurology, and cardiovascular disease. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, future research could focus on the development of more efficient synthesis methods for N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea, which could make it more accessible for researchers and clinicians.

Synthesis Methods

N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea is synthesized through a multi-step process that involves the reaction of 2-furylacrylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline to yield the intermediate product. The intermediate product is then reacted with thiourea to form the final product, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea.

Scientific Research Applications

N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease. In cardiovascular disease, N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to have anti-inflammatory and anti-atherosclerotic effects.

properties

Product Name

N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C23H22N4O3S2/c28-21(10-9-19-3-1-15-30-19)25-23(31)24-17-5-7-18(8-6-17)26-11-13-27(14-12-26)22(29)20-4-2-16-32-20/h1-10,15-16H,11-14H2,(H2,24,25,28,31)/b10-9+

InChI Key

PWOSASCVIPEBAO-MDZDMXLPSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CS4

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CS4

Origin of Product

United States

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